Cyflumetofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyflumetofen mode of action mitochondrial complex II inhibition

Core Mode of Action

The table below summarizes the fundamental mechanism of cyflumetofen:

| Aspect | Detailed Description |

|---|---|

| Primary Target | Mitochondrial electron transport chain, specifically Succinate Dehydrogenase (SDH), also known as Complex II [1] [2]. |

| Action Mechanism | Inhibition of electron transfer from succinate to ubiquinone within the SDH complex, disrupting cellular respiration and ATP production [3]. |

| Pro-Acaricide Activation | The parent compound is a pro-pesticide; it is metabolically converted into its active form, de-esterified metabolite AB-1, which is a much more potent inhibitor of complex II [1] [4]. |

| Binding Site | The active metabolite AB-1 binds to the ubiquinone binding site (Q-site) of the SDH complex, blocking the path for the natural substrate [3]. |

Resistance Mechanisms

Spider mites have developed significant resistance to this compound, primarily through two mechanisms:

- Metabolic Resistance: This involves the overexpression of detoxification enzymes that break down the acaricide before it can reach its target [5] [6].

- Target-Site Resistance: This occurs when mutations in the genes encoding the SDH complex reduce the binding affinity of the acaricide [3].

Key genes involved in metabolic resistance to this compound and other acaricides are summarized in the table below:

| Resistant Strain / Context | Upregulated Detoxification Genes | Downregulated Detoxification Genes | Key Findings |

|---|

| This compound-resistant (R_cfm) *T. urticae* | - TuCCE46 (3.37-fold) [5]

- Two other CCE genes [5]

- Two P450 genes [5] | - CYP392E7 [5]

- UGTs & CarEs (enzyme activity) [5] | Increased activity of P450s was detected [5]. | | Bifenthrin-resistant (R_bft) *T. urticae* | - teturUGT22 (5.29-fold), teturUGT58p, CYP392A11, TuGSTd15 [5]

- 11 CCE, 9 UGT, 2 P450, 4 GST, 3 ABC genes [5] | - TuCCE01, CYP392A2p [5] | Increased activities of GSTs, CarEs, and P450s were detected [5]. | | This compound-resistant *T. cinnabarinus* | - TcGSTm02 [4] | - | Regulation via lincRNA_Tc13743.2/miR-133-5p pathway [4]. | | General SDH Inhibitor Resistance | - CYP392A16 (metabolizes pyflubumide-NH) [3] | - | P450-mediated detoxification is a common cross-resistance mechanism [3]. |

For target-site resistance, a key mutation is H258Y in the sdhB subunit. Interestingly, this mutation confers resistance to other complex II inhibitors like cyenopyrafen and pyflubumide but can enhance this compound binding and toxicity due to potential additional interactions with the AB-1 metabolite [3]. Other documented mutations include I260T and I260V in sdhB, often found in combination with S56L in sdhC, leading to high-level cross-resistance [3].

Experimental Protocols for Resistance Study

For researchers investigating resistance, here are methodologies drawn from the cited literature:

- Toxicity Bioassays: To determine the baseline sensitivity and resistance levels (e.g., LC50 values) using adult female mites or eggs. The leaf-dip method is commonly employed [7].

- Enzyme Activity Assays: Enzyme-linked immunosorbent assay (ELISA) can be used to measure and compare the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs) between resistant and susceptible mite strains [5].

- Transcriptome Analysis (RNA-seq): This is used to identify Differentially Expressed Genes (DEGs) in resistant strains. The process involves RNA extraction, cDNA library preparation, sequencing, and subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to find overexpressed detoxification genes [5] [4].

- Functional Validation (qRT-PCR): The expression levels of candidate resistance genes identified via RNA-seq must be validated using quantitative real-time PCR (qRT-PCR) [5].

- Target-Site Mutation Detection: Genomic DNA is extracted from mites, and the genes encoding the target-site (e.g., sdhB, sdhC) are amplified via PCR and sequenced to identify known or novel resistance mutations [3] [7].

Regulatory and Safety Profile

This compound is considered a reduced-risk acaricide due to its selectivity. This selectivity arises from differences in the target site's sensitivity to the acaricide between mites and non-target organisms, and potentially from differential metabolic activation [1] [3] [2]. However, recent studies indicate that this compound can cause toxicity and sublethal damage to non-target insects like honey bees upon acute oral exposure, affecting their midgut and hypopharyngeal glands [8].

Regulatory Pathways and Broader Implications

Research in T. cinnabarinus has revealed a sophisticated regulatory pathway for detoxification gene expression. The ROS-FOXO pathway acts as a master regulator: acaricide exposure induces Reactive Oxygen Species (ROS) accumulation, which activates the transcription factor FOXO. FOXO then upregulates key xenobiotic sensors (CncC, AhR, HR96), which in turn amplify the expression of a broad spectrum of detoxification genes (P450s, GSTs, CCEs) [9]. This pathway is visualized below:

Fig. 1. The ROS-FOXO pathway mediates broad-spectrum metabolic resistance in spider mites. Acaricide stress triggers a signaling cascade that culminates in the upregulation of detoxification genes [9].

Furthermore, a specific competing endogenous RNA (ceRNA) pathway regulates a key detoxification gene. The long non-coding RNA lincRNA_Tc13743.2 acts as a molecular sponge for miR-133-5p, preventing the miRNA from repressing its target, the TcGSTm02 mRNA. This indirect upregulation of TcGSTm02 contributes to this compound resistance [4].

References

- 1. This compound, a novel acaricide - its mode of action and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a new acaricide, this compound [jstage.jst.go.jp]

- 3. A H258Y mutation in subunit B of the succinate ... [sciencedirect.com]

- 4. lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 regulation ... [sciencedirect.com]

- 5. Molecular Mechanisms Underlying Metabolic Resistance ... [pmc.ncbi.nlm.nih.gov]

- 6. Long-term survey and characterization of this compound ... [sciencedirect.com]

- 7. Susceptibility to Acaricides and the Frequencies of Point ... [mdpi.com]

- 8. Exploring the effects of the acaricide this compound on ... [sciencedirect.com]

- 9. The ROS–FOXO pathway mediates broad-spectrum ... [pmc.ncbi.nlm.nih.gov]

discovery and development of Cyflumetofen acaricide

Cyflumetofen Technical Profile

The table below summarizes the core technical and regulatory data for this compound.

| Property | Details |

|---|---|

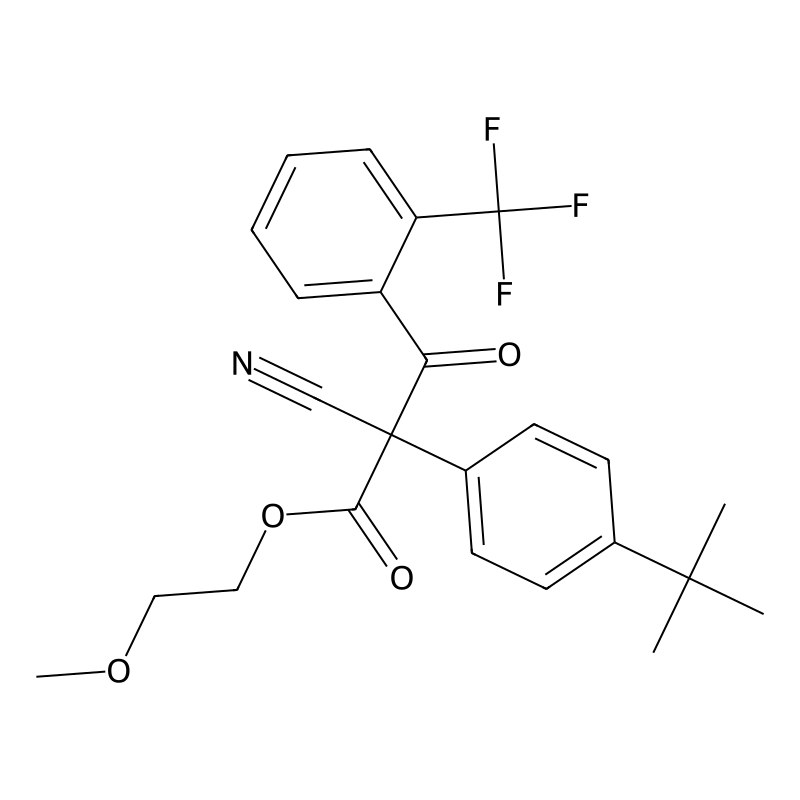

| IUPAC Name | 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate [1] |

| CAS RN | 400882-07-7 [1] |

| Mode of Action (IRAC Group) | Mitochondrial complex II electron transport inhibitor (Group 25A) [1] |

| Molecular Formula | C₂₄H₂₄F₃NO₄ [1] |

| Molecular Mass | 447.45 g/mol [1] |

| Year of First Registration | 2007 (Japan) [1] |

| EU Inclusion Expiry | 15 October 2027 [1] |

| Physical State (at 20°C) | White powder [1] |

| Water Solubility (at 20°C) | 0.0281 mg/L (low) [1] |

| Log Pow (at 25°C) | 4.3 (high) [1] |

Mode of Action & Metabolic Activation

This compound is a novel benzoylacetonitrile acaricide that operates through a unique mode of action for pest control. It is a selective mitochondrial complex II inhibitor, which disrupts the electron transport chain in the mitochondria of pest mites, leading to a loss of motor coordination, paralysis, and death [1] [2].

A key finding is that this compound itself is a pro-acaricide. Its activity is dependent on metabolic activation within the target mite. It is metabolized into its de-esterified form, known as AB-1, which is the primary agent responsible for inhibiting complex II at extremely low concentrations [3]. This selective activation contributes to its favorable safety profile for non-target organisms.

The following diagram illustrates this metabolic activation pathway and its effect.

Stereoselective Environmental Behavior

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms (enantiomers), typically referred to as (+)-CYF and (−)-CYF [4]. The commercial product is sold as a racemic mixture (a 50:50 mix of both enantiomers) [1]. However, recent research highlights that these enantiomers can behave differently in the environment, a phenomenon known as stereoselectivity.

A 2023 study investigated the enantioselective degradation, bioaccumulation, and toxicity of this compound in earthworms (Eisenia foetida), a key non-target soil organism [4]. The main findings are summarized below.

| Aspect | Finding | Implication |

|---|---|---|

| Bioaccumulation | Enantiomers selectively enriched in earthworms, peaking at day 7 of exposure. (+)-CYF persisted longer than (−)-CYF [4]. | The two forms are not processed equally; one may pose a longer-term environmental risk. |

| Toxicity Order | (−)-CYF > Rac-CYF (Racemate) > (+)-CYF [4]. | The (−)-enantiomer is significantly more toxic to earthworms than the (+)-enantiomer. |

| Toxicity Mechanism | Chronic exposure induced oxidative stress, altered detoxification enzyme activity, and caused DNA damage. Transcriptomic analysis revealed effects on genetic information processing and signal transduction pathways [4]. | The toxicity manifests through complex physiological and genetic disruptions. |

The experimental workflow used in this study provides a robust methodology for assessing the environmental risk of chiral pesticides and is detailed below.

Experimental Workflow Details:

- Test Organism: Adult earthworms (Eisenia foetida) with well-developed clitella [4].

- Exposure Setup: Earthworms were exposed to artificial soil contaminated with individual enantiomers or the racemate at a concentration of 5 mg/kg. The test included a control group and was conducted in triplicate [4].

- Key Analytical Methods:

- Enantiomer Analysis: Concentrations of the enantiomers in soil and earthworm tissues were determined using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) [4].

- Biomarker Assays: Measured protein content, activities of oxidative stress enzymes (e.g., Superoxide Dismutase, Catalase), and detoxification enzymes (e.g., Glutathione S-transferase) [4].

- Genotoxicity: DNA damage was evaluated using the single-cell gel electrophoresis (Comet) assay [4].

- Transcriptomics: RNA sequencing was used to identify differentially expressed genes (DEGs) and understand the toxic mechanisms at the molecular level [4].

Regulatory Status & Recent Approvals

This compound is an approved active substance in several key markets, with its EU approval valid until 2027 [1]. It is not listed as a candidate for substitution in the EU, indicating it is not considered to have particularly high risks compared to other substances [1].

Recent regulatory developments include:

- Canada: In November 2024, Health Canada approved Nealta Miticide (containing this compound) for controlling spider mites on greenhouse strawberries, tomatoes, peppers, and cucumbers. The decision highlighted its value as a new mode of action for resistance management [5].

- United States: The U.S. EPA has been actively reviewing and responding to petitions for this compound, with the most recent documents published in April 2024 [6].

References

- 1. (Ref: OK-5101) this compound [sitem.herts.ac.uk]

- 2. of a new Development , acaricide this compound [jstage.jst.go.jp]

- 3. This compound: Acaricide Mode of Action & Selectivity [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment on the stereoselective behavior of ... [sciencedirect.com]

- 5. Canada approves Nealta Miticide, containing this compound [news.agropages.com]

- 6. Petition and Response | US EPA this compound [epa.gov]

Primary Mechanism of Action and Metabolic Activation

Cyflumetofen is classified as a METI-II (Mitochondrial Electron Transport Inhibitor of complex II) acaricide [1]. Its mode of action and metabolic activation are summarized below.

- Molecular Target: It specifically inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR) [2] [3] [4]. This complex is a key component of the respiratory chain and the tricarboxylic acid (TCA) cycle.

- Binding Site: Research, including homology modeling of the spider mite complex II, indicates that the active metabolite of this compound binds to the quinone reduction (Qp) site of the enzyme. Binding interactions involve hydrogen bonds with Trp 165 and Tyr 433, and a cation-π interaction with Arg 279 [2].

- Metabolic Activation: this compound itself is a pro-acaricide. It must be metabolically activated within the mite to become toxic. The active metabolite is known as AB-1, formed through de-esterification and spontaneous decarboxylation [2] [3].

Mechanisms of Resistance

Field and laboratory studies on spider mites (Tetranychus urticae and Tetranychus cinnabarinus) have identified several key resistance mechanisms.

- Enhanced Metabolic Detoxification: This is the predominant mechanism. Detoxification enzymes metabolize and inactivate this compound before it can reach its target.

- Target-Site Mutation: A specific amino acid substitution in the SDHB subunit of complex II (H258L) was found in a highly resistant field population. However, in silico modeling suggests this mutation may not directly confer this compound resistance [1] [5].

The table below summarizes the key enzymes and regulatory factors involved in resistance.

| Mechanism | Key Enzymes/Factors | Role in Resistance |

|---|---|---|

| Metabolic Detoxification | Glutathione S-transferases (GSTs) [6] [7] [1] | Directly metabolizes this compound [1]. |

| Cytochrome P450 monooxygenases (P450s) [1] | Contributes to metabolic resistance [1]. | |

| Carboxylesterases [1] | Implicated in resistance [1]. | |

| Regulatory Pathways | Nuclear Receptor TcHR96h [7] | Acts as a xenobiotic sensor, binds this compound, and upregulates TcGSTm02 [7]. |

| lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 pathway [8] | A competing endogenous RNA pathway that regulates GST expression [8]. | |

| ROS–FOXO Pathway [9] | Broad-spectrum pathway where acaricide-induced reactive oxygen species activate FOXO, upregulating xenobiotic sensors (CncC, AhR, HR96) [9]. |

Experimental Protocols for Key Findings

For researchers investigating these mechanisms, the following core methodologies from the cited studies can serve as a reference.

Transcriptome Sequencing and Analysis

This protocol is used to identify differentially expressed genes and non-coding RNAs associated with resistance [7] [8].

- Sample Preparation: Obtain resistant (e.g., CyR) and susceptible (SS) mite strains. Treat with a sublethal concentration of this compound or use untreated controls.

- RNA Extraction & Sequencing: Extract total RNA from mites and perform RNA-seq library preparation and sequencing on a platform like Illumina.

- Bioinformatics Analysis:

- Assemble the transcriptome de novo or map reads to a reference genome.

- Identify long non-coding RNAs (lncRNAs) using software like CPC, CNCI, and Pfam [8].

- Perform differential expression analysis to find upregulated (e.g.,

TcHR96h,TcGSTm02,lincRNA_Tc13743.2) and downregulated (e.g.,miR-133-5p) genes [7] [8].

RNAi-mediated Gene Silencing

This functional assay validates the role of specific genes in resistance [7].

- dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the gene of interest (e.g.,

TcHR96h). - Mite Treatment: Deliver dsRNA to adult female mites via microinjection or feeding.

- Phenotype Assessment:

- Use qPCR to confirm knockdown of the target gene and its downstream genes (e.g.,

TcGSTm02). - Perform bioassays to test if gene silencing increases mite susceptibility to this compound.

- Use qPCR to confirm knockdown of the target gene and its downstream genes (e.g.,

SDH Inhibition Assay

This in vitro assay measures direct inhibition of the target enzyme by this compound or its metabolites [2].

- Enzyme Preparation: Prepare crude mitochondrial extracts from spider mites (e.g., Tetranychus urticae).

- Colorimetric Reaction: Use a spectrophotometric assay with cytochrome c as an electron acceptor. Add the test compound (e.g., active metabolite AB-1 or Sila-AB-1) and KCN to block cytochrome c re-oxidation.

- Data Analysis: Measure the decrease in absorbance to determine succinate dehydrogenase activity. Calculate the IC₅₀ values for the inhibitors.

Diagram of Key Detoxification Pathways

The following diagram illustrates the regulatory pathways that mites use to initiate detoxification in response to this compound, integrating findings from multiple studies.

This diagram synthesizes the core signaling pathways, showing how this compound exposure triggers a cascade from initial ROS induction and direct sensor activation to the ultimate upregulation of detoxification genes.

Research Implications and Future Directions

Understanding this compound's mechanism and resistance is crucial for developing new acaricides and managing resistance:

- Novel Acaricide Design: The carbon-silicon isosteric replacement that produced Sila-Cyflumetofen demonstrates a viable strategy for creating new compounds with potentially improved properties and activity [2] [3].

- Resistance Management: Identifying the ROS-FOXO pathway as a broad-spectrum master regulator suggests that targeting this pathway could help overcome resistance to multiple acaricide classes [9].

- Diagnostic Tools: Characterizing specific resistance mutations (e.g., H258L in SDHB) and overexpressed detoxification genes enables the development of molecular markers for monitoring resistance in field populations [1] [5].

References

- 1. Long-term survey and characterization of this compound ... [sciencedirect.com]

- 2. Design, synthesis and acaricidal activities of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and acaricidal activities of this compound ... [sciencedirect.com]

- 4. This compound | Acaricide [medchemexpress.com]

- 5. Long-term survey and characterization of this compound ... [pureportal.ilvo.be]

- 6. Systematic assessment of this compound toxicity in soil- ... [pubmed.ncbi.nlm.nih.gov]

- 7. A detoxification pathway initiated by a nuclear receptor ... [journals.plos.org]

- 8. lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 regulation ... [pubmed.ncbi.nlm.nih.gov]

- 9. The ROS–FOXO pathway mediates broad-spectrum ... [nature.com]

Core Properties of Cyflumetofen Enantiomers

Cyflumetofen is a chiral benzoyl acetonitrile acaricide used to control mites on crops like apples and citrus. Its commercial form is typically a racemic mixture (rac-cyflumetofen) containing equal parts of its two enantiomers [1] [2]. The table below summarizes the key enantioselective properties.

| Property | (+)-Cyflumetofen | (-)-Cyflumetofen | Racemate (rac-Cyflumetofen) | Notes / Organism |

|---|---|---|---|---|

| General Toxicity Order | Lower toxicity | Higher toxicity [1] | Intermediate toxicity [1] | Target mites & human cells |

| Acute Toxicity (LD50) | 3.9x more toxic [3] | Reference enantiomer | - | Honeybees (A. mellifera) |

| Estrogenic Activity | Significantly higher [3] | Lower [3] | Intermediate [3] | MCF-7 human breast cancer cells |

| Degradation Half-life (days) | 22.23 - 23.64 [1] | 22.13 - 22.42 [1] | - | In apples (varies by application dose) |

| Oxidative Stress & Cell Damage | Lower effect [3] | Greater effect [3] | - | In vitro studies |

Analytical Methods for Chiral Separation

Accurate enantioselective analysis is fundamental to studying this compound. The following techniques have been successfully employed, with Ultra-Performance Convergence Chromatography (UPC2) being highlighted as a modern, environmentally-friendly method [1].

Experimental Workflow for Chiral Separation of this compound

Detailed Protocol: UPC2-MS/MS Method

For researchers aiming to implement the UPC2-MS/MS method, here is a detailed experimental protocol based on the literature [1] [4]:

- Sample Preparation

- Extraction: Apple samples are homogenized. Pesticide residues are typically extracted with acetonitrile.

- Clean-up: Techniques like dispersive solid-phase extraction (d-SPE) using sorbents such as C18 or PSA are used to remove interfering matrix components like organic acids and pigments.

- Instrumental Parameters (UPC2-MS/MS)

- Chromatographic Column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size).

- Mobile Phase: Isocratic elution with CO₂ (A) and isopropanol (B) at a ratio of 96.5:3.5 (v/v).

- Flow Rate: 1.2 mL/min.

- Column Temperature: Controlled (exact value may require optimization, e.g., 35-40°C).

- Back Pressure: ~1500 psi (parameter to be optimized based on the instrument).

- Injection Volume: e.g., 2-5 μL.

- Detection (Mass Spectrometry)

- Ionization: Electrospray Ionization (ESI) in negative or positive mode (requires optimization for this compound).

- Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion > product ion transitions must be established for each enantiomer.

- Desolvation Temperature & Gas Flow: To be optimized for maximum sensitivity.

- Method Validation (Typical Parameters)

- Linearity: Calibration curves (e.g., 10–5000 μg/L) should show satisfactory linearity (R² > 0.9990) [1].

- Recovery: Fortified blank samples at multiple concentration levels (e.g., 50, 500, 1000 μg/kg). Acceptable recoveries range from 78.3% to 119.9% [1].

- Precision: Relative Standard Deviations (RSDs) should be lower than 14.0% [1].

- Sensitivity: Limit of Quantitation (LOQ) of 10 μg/L and Limit of Detection (LOD) in the range of 2.8–4.7 μg/L can be achieved [1].

Key Experimental Findings in Applied Research

The enantioselectivity of this compound has been documented in various studies concerning its environmental fate and processing in food.

Enantioselective Degradation in Apples

Under field conditions, the degradation of the two enantiomers in apples is slightly enantioselective. Studies show that (-)-cyflumetofen degrades faster than its (+)-counterpart, though the difference is often small (half-lives of 22.42 days for (-)-form vs. 23.64 days for (+)-form at 1.5x dosage) [1]. Furthermore, the residue is not uniformly distributed in the fruit; about 50% is found in the peel, 22% in the peduncle, and 16% in the pomace [1].

Processing Effects in Apple Products

Various food processing steps significantly reduce this compound residues. The following table shows the Processing Factor (PF), where PF < 1 indicates a reduction in residue.

| Processing Method | Processing Factor (PF) | Enantioselectivity Observed? |

|---|---|---|

| Washing | < 1 [4] | No [4] |

| Peeling | < 1 (as low as 0.28 for tomatoes) [1] [4] | No [4] |

| Juicing | < 1 [4] | No [4] |

| Fermentation (Wine/Vinegar) | < 1 [4] | Yes, slight but statistically significant [4] |

Importance and Regulatory Context

The case of this compound underscores a critical principle in modern agrochemical and pharmaceutical development: enantiomers are different compounds with potentially distinct biological activities [5] [6].

- Toxicological Implications: The finding that (+)-cyflumetofen has stronger estrogenic activity highlights a potential endocrine disruption risk that would be obscured in a racemate assessment [3].

- Regulatory Trend: There is a strong global regulatory preference for the development of single-enantiomer drugs over racemic mixtures to ensure better safety and efficacy profiles [6]. This principle directly extends to chiral pesticides.

- Risk Assessment: Enantioselective degradation and uneven distribution in crops mean that dietary risk assessments based on the racemate can be inaccurate. The research indicates that with proper agricultural practices, the long-term dietary risk from this compound in apples is acceptable [1], but this safety is enantiomer-dependent.

References

- 1. Residue and Dietary Risk Assessment of Chiral in... This compound [pmc.ncbi.nlm.nih.gov]

- 2. (Ref: OK-5101) this compound [sitem.herts.ac.uk]

- 3. Enantioselective activity and toxicity of chiral acaricide ... [sciencedirect.com]

- 4. Residues and enantioselective behavior of this compound ... [sciencedirect.com]

- 5. When Drug Labels Miss the Twist: The regulatory bind spot [chiralpedia.com]

- 6. Chiral Separation and Enantiomeric Analysis: Critical ... [americanpharmaceuticalreview.com]

Cyflumetofen mitochondrial electron transport inhibitor

Mechanism of Action and Metabolic Resistance

Cyflumetofen acts as a pro-pesticide. Its active, de-esterified metabolite inhibits mitochondrial complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate in the Krebs cycle and disrupting cellular energy production [1].

Research on the two-spotted spider mite (Tetranychus urticae) has identified several metabolic resistance mechanisms. The following table summarizes key detoxification genes and enzymes implicated in this compound resistance [1].

| Gene/Enzyme | Function in Resistance | Experimental Evidence |

|---|---|---|

| TuCCE46 (Carboxylesterase) | Potentially crucial metabolic detoxification [1]. | Significant upregulation (3.37-fold) in resistant strain [1]. |

| P450 Monooxygenases | Increased metabolic detoxification [1] [2]. | Significantly elevated enzyme activity; synergist PBO implicates involvement [1] [2]. |

| GSTs (TuGSTd05/d15) | Directly metabolizes this compound; glutathione conjugation [1]. | TuGSTd05 directly interacts with this compound; TuGSTd15 upregulated in bifenthrin cross-resistance [1]. |

| TcHR96h (Nuclear Receptor) | Xenobiotic sensor regulating detoxification gene expression [3]. | Binds this compound, translocates to nucleus, upregulates TcGSTm02; silencing increases mite susceptibility [3]. |

A novel H258L substitution in the subunit B of complex II was found in a resistant field population, though its functional role in this compound resistance requires confirmation [2].

Experimental and Analytical Protocols

Toxicity Bioassay and Resistance Monitoring

- Procedure: Mite populations are selected through continuous, increasing concentration exposure over multiple generations [1] [4].

- Data Analysis: LC50 (median lethal concentration) is determined by Probit analysis. Resistance Ratio (RR) is calculated as LC50(resistant strain) / LC50(susceptible strain) [1].

- Findings: Resistance can develop rapidly. One study observed RR >159.95 for bifenthrin after 20 generations, and a 117.60-fold resistance to this compound after 16 generations [1]. Field resistance causing control failure emerged within three years of commercial use [2].

Enzyme Activity Assay (ELISA)

- Procedure: Compare detoxification enzyme activities (P450s, CarEs, GSTs, UGTs) in resistant vs. susceptible strains [1].

- Key Insight: Resistant strains may show significantly increased P450 activity, while UGT and CarE activity can decrease [1].

Transcriptome Analysis (RNA-seq and qRT-PCR)

- Workflow:

- RNA-seq: Conduct comparative transcriptomics on resistant and susceptible strains to identify Differentially Expressed Genes (DEGs) [1].

- Bioinformatics: Perform GO and KEGG pathway analysis to determine biological functions and pathways of DEGs [1].

- qRT-PCR Validation: Confirm RNA-seq expression patterns of key detoxification genes (e.g., P450s, GSTs, CCEs) [1].

Residue Analysis in Food Matrices

A modern QuEChERS-UPLC-MS/MS method can simultaneously determine this compound and its metabolites in foods [5].

- Sample Purification: Uses 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB [5].

- Chromatography: Mobile phase of 0.01% formic acid in water and methanol provides optimal separation [5].

- Performance: Achieves recovery rates of 60.1–120.6% across diverse matrices (grains, fruits, vegetables) with high sensitivity [5].

The diagram below illustrates the core mechanism of action and major metabolic resistance pathways.

This compound's mechanism and mite resistance pathways involve mitochondrial complex II inhibition and metabolic detoxification enabled by nuclear receptor signaling.

Research and Market Context

- Application & Market: Primarily used on fruits, vegetables, and ornamental plants against spider mites. The global market is growing, projected to reach $1.55 billion by 2033, driven by demand for targeted, lower-toxicity acaricides [6].

- Environmental & Non-Target Effects: Originally considered environmentally safe, newer research indicates potential ecotoxicological risks. Honey bee worker studies show acute oral LC50 of 2.54 g/L at 72h, causing midgut and hypopharyngeal gland damage, suggesting re-evaluation of "safe for beneficial arthropods" classification [7].

References

- 1. Molecular Mechanisms Underlying Metabolic Resistance ... [pmc.ncbi.nlm.nih.gov]

- 2. Long-term survey and characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. A detoxification pathway initiated by a nuclear receptor ... [journals.plos.org]

- 4. Resistant inheritance and cross-resistance of this compound ... [sciencedirect.com]

- 5. Simultaneous determination of three fluorinated pesticides ... [sciencedirect.com]

- 6. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

- 7. Exploring the effects of the acaricide this compound on ... [sciencedirect.com]

Comprehensive Technical Analysis of Cyflumetofen: Mode of Action, Resistance Mechanisms, and Research Methodologies

Then, I will now begin writing the main body of the paper.

Introduction to Cyflumetofen and Its Significance in Spider Mite Control

This compound represents a significant advancement in acaricide chemistry as a novel benzoyl acetonitrile compound that targets economically important spider mite species including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus species [1] [2]. First launched in Japan and subsequently registered in multiple countries including Turkey (December 2015) and China, this acaricide has become an essential tool in integrated mite management programs due to its favorable environmental profile and novel mode of action [1] [3]. This compound belongs to the Mitochondrial Electron Transport Inhibitors of complex II (METI-II), classified under IRAC Group 25, distinguishing it from other METI acaricides that target complex I (METI-I: pyridaben, tebufenpyrad, fenpyroximate) or complex III (METI-III: bifenazate, acequinocyl) [1] [4].

The value of this compound in resistance management stems from its unique biochemical target and selective toxicity. Studies have demonstrated its effectiveness against mite strains that have developed resistance to other acaricide classes, making it particularly valuable when rotational strategies are implemented [2]. Furthermore, its safety profile for mammals, aquatic organisms, beneficial insects, and natural enemies enhances its compatibility with integrated pest management (IPM) programs [4] [2]. This technical review comprehensively examines this compound's mode of action, resistance development patterns, biochemical resistance mechanisms, and provides detailed experimental protocols for investigating its effects on spider mites.

Mode of Action and Biochemical Activity

Metabolic Activation and Target Site Inhibition

This compound functions as a pro-acaricide that requires metabolic conversion to its biologically active form. Upon contact with spider mites, the parent compound undergoes enzymatic transformation to produce AB-1 (de-esterified metabolite), which represents the actual toxicant [4]. This active metabolite specifically targets succinate dehydrogenase (SDH) in mitochondrial complex II, a key component in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1] [5]. By inhibiting SDH, AB-1 disrupts the oxidation of succinate to fumarate, thereby impairing both ATP production and metabolic energy generation [5].

The inhibition of mitochondrial complex II represents a distinct mode of action that differentiates this compound from other acaricide classes. This unique target site explains the compound's effectiveness against mite populations resistant to other acaricides, including those exhibiting resistance to METI-I compounds [2]. This compound demonstrates broad efficacy across all developmental stages of spider mites, including eggs, larvae, nymphs, and adults, though its activity is particularly pronounced against juvenile stages [4].

Physiological Effects and Symptomology

Following exposure to this compound, spider mites exhibit characteristic physiological responses that culminate in mortality. The initial symptom involves rapid cessation of feeding within 4 hours of contact, followed by progressive paralysis within 12 hours [4]. These behavioral changes correlate with the disruption of mitochondrial function and energy depletion at the cellular level. The acaricide primarily acts through contact toxicity with no demonstrated systemic activity in plants, though it does possess translaminar movement that enables it to reach mites on leaf undersurfaces [4].

At the organism level, this compound exposure induces oxidative stress characterized by the accumulation of reactive oxygen species (ROS), including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl free radicals [6]. This oxidative stress response triggers compensatory increases in antioxidant enzyme activities, including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD), as mites attempt to mitigate cellular damage [6]. The interplay between primary mitochondrial inhibition and secondary oxidative stress contributes to the overall acaricidal efficacy of this compound.

Table 1: Physiological and Biochemical Responses of Spider Mites to this compound Exposure

| Time After Exposure | Behavioral Symptoms | Cellular Responses | Biochemical Changes |

|---|---|---|---|

| 0-4 hours | Feeding cessation | Mitochondrial complex II inhibition | Succinate accumulation |

| 4-12 hours | Progressive paralysis | ATP depletion | Altered TCA cycle flux |

| 12-24 hours | Immobility, mortality | ROS accumulation | Increased antioxidant enzyme activities |

Resistance Development and Field Monitoring

Resistance Selection Under Laboratory Conditions

Laboratory selection experiments have demonstrated that spider mites can develop significant resistance to this compound through continuous exposure. In Tetranychus cinnabarinus, selection pressure over 16 generations increased the LC₅₀ from 6.02 mg/L to 707.95 mg/L, representing a 117.6-fold resistance ratio [5]. Another study with the same species documented a 104.7-fold resistance after 104 generations of selection [2]. These findings indicate that while resistance development may proceed more slowly compared to some other acaricide classes, the potential for significant resistance evolution exists under consistent selection pressure.

The inheritance of this compound resistance follows incomplete dominance patterns, with the dominance degree (D) calculated at 0.28 for one resistant strain and 0.31 for another [2]. This genetic characteristic influences the rate at which resistance alleles may spread through field populations. Additionally, studies have demonstrated that resistance to this compound can remain relatively stable even after multiple generations without exposure, suggesting limited fitness costs associated with resistance mechanisms in some strains [1].

Field Resistance Monitoring

Long-term surveillance of this compound resistance in field populations provides crucial insights for resistance management strategies. A five-year survey (2016-2020) conducted in Turkey documented the rapid emergence of resistance in Tetranychus urticae populations following the acaricide's introduction in 2015 [1]. While resistance ratios remained relatively low (<7-fold) during the first three years after registration, significantly higher resistance levels emerged thereafter, with one population (AKK) exhibiting 1723-fold resistance by 2020 [1].

Ornamental production systems appear particularly vulnerable to resistance development, likely due to more frequent acaricide applications and limited implementation of integrated resistance management strategies [1]. This pattern underscores the importance of monitoring resistance levels across different agricultural contexts and implementing proactive anti-resistance strategies before efficacy is compromised.

Table 2: Documented Cases of this compound Resistance in Spider Mites

| Mite Species | Resistance Level | Selection Conditions | Genetic Characteristics | Reference |

|---|---|---|---|---|

| Tetranychus urticae (Turkey) | Up to 1723-fold RR | Field population (5 years) | Polygenic, metabolic resistance | [1] |

| Tetranychus cinnabarinus | 117.6-fold RR | Laboratory selection (16 gens) | Incomplete dominance | [5] |

| Tetranychus cinnabarinus | 104.7-fold RR | Laboratory selection (104 gens) | Stable resistance | [2] |

Cross-Resistance Patterns

Understanding cross-resistance relationships is essential for developing effective acaricide rotation schemes. Research has demonstrated that this compound-resistant strains of Tetranychus cinnabarinus exhibit positive cross-resistance to cyenopyrafen (another METI-II inhibitor) but not to METI-I compounds such as pyridaben and tebufenpyrad [2]. This pattern highlights the target-site specificity of resistance mechanisms and supports the utility of rotating METI-II compounds with acaricides possessing different modes of action.

Notably, some studies have reported that certain target-site mutations (specifically H258Y in succinate dehydrogenase subunit B) may potentially enhance susceptibility to this compound while conferring resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. This intriguing observation suggests complex structure-activity relationships at the target site that could inform the design of next-generation acaricides.

Biochemical Resistance Mechanisms

Metabolic Detoxification Pathways

Spider mites have evolved sophisticated detoxification systems that confer resistance to this compound through enhanced metabolic capacity. The glutathione-S-transferase (GST) enzyme family plays a particularly significant role, with specific isoforms such as TuGSTd05 in Tetranychus urticae and TcGSTm02 in Tetranychus cinnabarinus directly metabolizing the acaricide [1] [7]. In laboratory-selected resistant strains, GST activity increased more than 7-fold compared to susceptible populations [3].

Beyond GSTs, cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) also contribute to this compound detoxification, though their relative importance varies across strains and species [1] [5]. Transcriptomic analyses of resistant mites have identified specific overexpression of detoxification genes, including TuCCE46 in this compound-resistant Tetranychus urticae [5]. The interplay between these enzyme systems creates a robust metabolic network that can rapidly adapt to acaricide exposure.

Transcriptional Regulation of Detoxification Genes

The overexpression of detoxification enzymes in resistant mites is orchestrated by sophisticated transcriptional regulatory networks. Recent research has identified key transcription factors that function as xenobiotic sensors, initiating the detoxification response upon this compound exposure [6] [7]. These include:

- Cap 'n' collar isoform C (CncC): A basic leucine zipper (bZIP) transcription factor that regulates expression of detoxification genes

- Aryl hydrocarbon receptor (AhR): A helix-loop-helix transcription factor involved in response to xenobiotics

- Hormone receptor 96 (HR96): A nuclear receptor that directly binds this compound and activates detoxification genes

The nuclear receptor TcHR96h in Tetranychus cinnabarinus has been shown to exhibit 18.2-fold higher expression in this compound-resistant strains and directly regulates the expression of TcGSTm02 through promoter interactions [7]. This represents a crucial pathway for detoxification initiation in response to acaricide exposure.

The ROS-FOXO Signaling Pathway in Detoxification Regulation

Recent groundbreaking research has elucidated a comprehensive signaling pathway that mediates broad-spectrum detoxification in spider mites, initiated by reactive oxygen species (ROS) and orchestrated through the transcription factor FOXO [6]. As illustrated in the following pathway diagram, acaricide exposure induces ROS accumulation, which activates FOXO, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that directly enhance detoxification gene expression:

Figure 1: The ROS-FOXO signaling pathway mediates broad-spectrum detoxification of acaricides in spider mites. Acaricide exposure induces ROS accumulation, which activates FOXO transcription factor, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that enhance detoxification gene expression [6].

This pathway represents a cascade-amplifying mechanism that enables mites to mount a robust detoxification response to diverse acaricides. Experimental evidence confirms that scavenging ROS with N-acetylcysteine (NAC) significantly reduces detoxification enzyme activities and increases mite susceptibility to this compound, while ROS inducers have the opposite effect [6].

Target-Site Resistance

While metabolic resistance represents the primary mechanism for this compound resistance in most field populations, potential target-site mutations cannot be disregarded. Research has identified specific mutations in the succinate dehydrogenase complex (particularly H258Y in subunit B) that confer resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. Interestingly, this same mutation appears to reinforce this compound binding and toxicity rather than conferring resistance, highlighting the complex relationship between target-site structure and compound specificity [1].

To date, no widespread target-site mutations conferring this compound resistance have been documented in field populations, suggesting that metabolic resistance mechanisms currently predominate [1]. However, continued monitoring for potential target-site mutations remains prudent as product use expands.

Experimental Methodologies and Research Protocols

Bioassay Methods for Resistance Monitoring

Standardized bioassay protocols are essential for reliable monitoring of this compound susceptibility in field populations. The leaf-dip method represents the most widely employed approach for evaluating this compound efficacy against spider mites [1] [2]. The following protocol provides comprehensive methodological details:

- Leaf preparation: Collect uniform-sized leaf discs (typically 3.5 cm diameter) from susceptible host plants (bean plants are commonly used)

- Acaricide solutions: Prepare serial dilutions of this compound in distilled water, typically ranging from 0.1 to 1000 mg AI/L based on expected resistance levels

- Treatment process: Dip leaf discs in treatment solutions for 15 seconds with gentle agitation, allowing excess solution to drain

- Control treatment: Include blank controls (water only) and solvent controls if applicable

- Experimental setup: Place treated leaf discs abaxial side up on water-saturated cotton in Petri dishes

- Mite transfer: Transfer adult female mites (20-25 per replicate) to leaf discs using a fine brush

- Environmental conditions: Maintain tested units at standard conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod)

- Assessment: Evaluate mortality after 48-72 hours using predetermined criteria (typically lack of movement upon prodding)

Dose-response data are analyzed using probit analysis to calculate LC₅₀ values and resistance ratios, with at least five concentrations and multiple replicates per concentration providing reliable results [1] [2].

Synergism Assays for Resistance Mechanism Identification

Synergism assays employing enzyme-specific inhibitors help identify the relative contributions of different detoxification systems to resistance. The following inhibitors are commonly used in conjunction with this compound:

- Piperonyl butoxide (PBO): Inhibitor of cytochrome P450 monooxygenases

- S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of carboxylesterases

- Diethyl maleate (DEM): Inhibitor of glutathione S-transferases

Standard protocols involve pre-treating mites with synergists (typically via topical application or residue exposure) 1-2 hours before this compound exposure, then comparing mortality with and without synergists [1]. A significant increase in this compound toxicity following synergist treatment indicates involvement of the corresponding detoxification system in resistance.

Enzyme Activity Assays

Quantifying detoxification enzyme activities provides direct evidence of metabolic resistance mechanisms. Spectrophotometric assays represent the standard approach for measuring enzyme activities in mite homogenates:

- GST activity: Measured using CDNB (1-chloro-2,4-dinitrobenzene) as substrate, monitoring absorbance at 340 nm

- P450 activity: Determined via methoxy- or ethoxyresorufin O-dealkylation assays, measuring fluorescence emission

- CCE activity: Assessed using α- or β-naphthyl acetate as substrates, measuring absorbance at 450-600 nm after coupling with diazonium salts

Protocols require careful sample preparation (homogenization in appropriate buffers), protein quantification (typically using Bradford assay), and standardization of incubation conditions [3] [5]. Activity values are normalized to total protein content and compared between resistant and susceptible strains.

Molecular Analyses of Resistance Mechanisms

Advanced molecular techniques enable comprehensive characterization of resistance mechanisms at the genetic and transcriptional levels:

- Transcriptome sequencing: RNA-seq analysis identifies differentially expressed genes between resistant and susceptible strains

- qRT-PCR validation: Confirms expression patterns of candidate detoxification genes and transcription factors

- RNA interference: Gene silencing via dsRNA injection or feeding validates functional roles of specific genes in resistance

- Promoter-reporter assays: Demonstrate transcription factor binding and regulatory relationships

- Protein-ligand interaction studies: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) confirm direct binding between transcription factors (e.g., HR96) and this compound

These methodologies have been instrumental in identifying key players in this compound resistance, including TcHR96h and its regulation of TcGSTm02 in Tetranychus cinnabarinus [7].

Summary and Implications for Resistance Management

This compound remains a valuable tool for managing spider mite populations, particularly those resistant to other acaricide classes. Its novel mode of action as a mitochondrial complex II inhibitor, favorable environmental profile, and efficacy across mite developmental stages support its continued use in integrated pest management programs. However, the documented cases of resistance development in both laboratory and field settings underscore the imperative for evidence-based resistance management strategies.

The biochemical and molecular characterization of resistance mechanisms reveals that metabolic detoxification mediated by GSTs, CCEs, and P450s represents the primary resistance pathway, regulated through sophisticated transcriptional networks involving CncC, AhR, and HR96. The recently discovered ROS-FOXO signaling pathway further elucidates how mites perceive xenobiotic stress and initiate broad-spectrum detoxification responses [6].

To preserve this compound efficacy, the following resistance management recommendations should be implemented:

- Rotate modes of action: Incorporate this compound into rotation with acaricides from different IRAC groups, particularly those with different target sites

- Implement monitoring programs: Regular resistance monitoring enables early detection of resistance development

- Use appropriate application rates: Avoid sublethal concentrations that select for resistance

- Combine with non-chemical controls: Integrate acaricide applications with biological and cultural control methods

- Limit application frequency: Follow label recommendations and avoid consecutive applications

References

- 1. Long-term survey and characterization of this compound resistance in Tetranychus urticae populations from Turkey - ScienceDirect [sciencedirect.com]

- 2. Resistant inheritance and cross-resistance of this compound in Tetranychus cinnabarinus (Boisduval) - ScienceDirect [sciencedirect.com]

- 3. Resistance selection and biochemical mechanism of resistance against this compound in Tetranychus cinnabarinus (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Insecticide 20% SC for Red Spider Mites - Procro [procrochem.com]

- 5. Molecular Mechanisms Underlying Metabolic Resistance ... [pmc.ncbi.nlm.nih.gov]

- 6. The ROS–FOXO pathway mediates broad-spectrum detoxification of acaricides in Tetranychus cinnabarinus | Communications Biology [nature.com]

- 7. A detoxification pathway initiated by a nuclear receptor ... [journals.plos.org]

Cyflumetofen IRAC classification group 25A

Technical Profile of Cyflumetofen

The table below summarizes the key technical characteristics of this compound as a Group 25A acaricide.

| Property | Description |

|---|---|

| IRAC MoA Classification | Group 25A (Mitochondrial complex II electron transport inhibitors) [1] [2] |

| Chemical Class | Beta-ketonitrile derivatives / Benzoylacetonitrile [1] [3] |

| Mode of Action | Inhibits mitochondrial complex II (succinate dehydrogenase), disrupting the electron transport chain and ATP production, leading to paralysis and death [1] [4] [3]. It is a pro-pesticide, with its de-esterified metabolite (AB-1) being the active form [4] [5]. |

| Target Pests | Primarily tetranychid spider mites (e.g., Tetranychus urticae, Panonychus ulmi, Panonychus citri) [3] [2]. |

| Application Crops | Fruits, nuts, vegetables, tea, and ornamentals (crop registrations are country-specific) [3] [2]. |

Mechanisms of Resistance & Key Experimental Data

Spider mites have shown a remarkable ability to develop resistance to this compound, primarily through enhanced metabolic detoxification. The tables below summarize quantitative findings and implicated genes from recent research.

Table 1: Enzyme Activities in Resistant Mite Strains This table compares the activity levels of key detoxification enzymes in this compound-resistant (R_cfm) and bifenthrin-resistant (R_bft) strains of Tetranychus urticae against a susceptible lab strain (Lab_SS) [4].

| Enzyme / Strain | Lab_SS (Susceptible) | R_cfm (this compound-Resistant) | R_bft (Bifenthrin-Resistant) |

|---|---|---|---|

| P450 monooxygenases (P450s) | Baseline | 26.01 U/L (Significantly Increased) [4] | 22.19 U/L (Significantly Increased) [4] |

| Glutathione-S-Transferases (GSTs) | Baseline | Not Significant [4] | 82.71 U/L (Significantly Increased) [4] |

| Carboxylesterases (CarEs) | Baseline | 500.52 U/mL (Significantly Decreased) [4] | 893.69 U/mL (Significantly Increased) [4] |

| UDP-glucuronosyltransferases (UGTs) | Baseline | 34.02 U/mL (Significantly Decreased) [4] | Not Significant [4] |

Table 2: Key Genes in Metabolic Resistance This table lists specific detoxification genes that have been significantly upregulated in resistant mite strains.

| Gene Name | Strain | Fold Change | Function / Association |

|---|---|---|---|

| TuCCE46 | R_cfm | 3.37-fold up [4] | Proposed to play the most important role in this compound resistance [4]. |

| TuGSTd05 | T. urticae (SoOm1_CflR) | Upregulated [4] | Directly metabolizes this compound [4] [5]. |

| TcGSTm02 | T. cinnabarinus (CyR) | Upregulated [5] | Important for this compound resistance; regulated by a ceRNA pathway [5]. |

Experimental Protocols & Methodologies

To investigate the mechanisms of acaricide resistance, researchers typically employ a combination of physiological assays and molecular techniques.

Selection of Resistant Mite Strains

- Method: A susceptible mite strain is continuously selected in the laboratory by exposing it to sub-lethal concentrations of this compound over multiple generations (e.g., 16 generations) [4].

- Measurement: The Median Lethal Concentration (LC₅₀) is determined through bioassays (e.g., spraying acaricide on mite-infested leaf discs) and the Resistance Ratio (RR) is calculated by comparing the LC₅₀ of the resistant strain to that of the susceptible parent strain [4]. One study achieved an RR of 117.6 for a this compound-resistant strain [4].

Enzyme Activity Assays

- Objective: To measure the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs).

- Protocol: The Enzyme-Linked Immunosorbent Assay (ELISA) method can be used [4].

- Sample Preparation: Prepare homogenates from mite samples.

- Standard Curves: Generate standard curves for total protein and each enzyme using known standards to quantify activity (e.g., y = 6.1900x + 0.0201 for protein) [4].

- Activity Measurement: Compare enzyme activity (expressed in U/mL or U/L) between resistant and susceptible strains. Significant increases suggest involvement in metabolic resistance [4].

Transcriptome Analysis for Gene Expression

- Objective: To identify differentially expressed genes (DEGs) associated with resistance.

- Workflow:

- RNA Sequencing (RNA-seq): Extract total RNA from resistant and susceptible strains and perform high-throughput sequencing (e.g., on a BGISEQ-500 platform) [4].

- Bioinformatic Analysis: Map sequences to a reference genome, identify DEGs, and perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to understand the functional roles of the DEGs [4].

- Validation with qRT-PCR: Validate the expression levels of key candidate genes (e.g., TuCCE46, CYP392A11) using quantitative real-time PCR (qRT-PCR). The comparative CT method (2^(-ΔΔCT)) is commonly used for analysis [4].

The ROS-FOXO Detoxification Signaling Pathway

Recent research has uncovered a broader, inducible pathway that regulates detoxification gene expression in response to acaricide-induced stress. The diagram below, generated using Graphviz, illustrates this cascade.

The ROS-FOXO pathway initiates broad-spectrum detoxification in spider mites [6].

Key Insights for Research & Development

- Prioritize Metabolic Detoxification in Resistance Studies: The evidence strongly points to enhanced metabolic detoxification, not target-site mutation, as the primary driver of this compound resistance [4] [5]. Screening for overexpression of genes like TuCCE46, GSTs, and P450s should be a key strategy.

- Consider the Broader Regulatory Network: The discovery of the ROS-FOXO pathway reveals that mites employ a master regulatory system to simultaneously upregulate multiple detoxification mechanisms in response to xenobiotic stress [6]. This pathway represents a potential novel target for synergists or new acaricides that could disrupt this broad-spectrum resistance mechanism.

- Validate Findings Across Species: Be mindful that resistance mechanisms can vary. While TuCCE46 was highlighted in T. urticae, research on the closely related T. cinnabarinus has emphasized the role of TcGSTm02 and its regulation by non-coding RNAs (miR-133-5p) [5].

References

- 1. | Insecticide Resistance Action Committee this compound [irac-online.org]

- 2. (Ref: OK-5101) this compound [sitem.herts.ac.uk]

- 3. 20% 30%SC Miticide Pesticide - POMAIS Agriculture this compound [pomais.com]

- 4. Molecular Mechanisms Underlying Metabolic Resistance ... [pmc.ncbi.nlm.nih.gov]

- 5. lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 regulation ... [sciencedirect.com]

- 6. The ROS–FOXO pathway mediates broad-spectrum ... [nature.com]

Sila-Cyflumetofen carbon-silicon isosteric replacement

Strategic Rationale and Compound Design

The discovery of Sila-Cyflumetofen (6B) was driven by the strategic application of carbon-silicon bioisosteric replacement on the commercial acaricide Cyflumetofen (6A) [1].

- Targeted Replacement: The essential tert-butyl group in this compound was replaced with a trimethylsilyl group. This was predicated on the similarities and key differences between carbon and silicon, which can be exploited to modulate the properties of a bioactive molecule [1] [2].

- Rationale for Selection: This specific replacement was chosen to potentially influence ligand-receptor interactions, pharmacology, and pharmacodynamic properties by altering the molecule's conformation, electron distribution, and physicochemical profile. It also presents a clear path to generating novel intellectual property [1].

- Properties of Carbon vs. Silicon: The table below summarizes the fundamental chemical differences that underpin this strategy [2].

| Property | Carbon (in this compound) | Silicon (in Sila-Cyflumetofen) | Potential Impact |

|---|---|---|---|

| Atomic Size / Bond Length | Smaller atom; C-C bond ~1.54 Å | Larger atom; C-Si bond ~1.87 Å | Altered molecular shape and steric interactions; can affect binding to the target site [2]. |

| Electronegativity | More electronegative (2.55) | More electropositive (1.90) | Increased bond polarity; silanols are stronger hydrogen-bond donors than carbinols [1] [2]. |

| Lipophilicity | Lower | Higher (Trimethylsilyl group) | Enhanced tissue penetration and potentially altered pharmacokinetics [2]. |

Synthesis and Analytical Data

The synthesis of Sila-Cyflumetofen was designed for efficiency, achievable in only five steps from commercially available 1,4-dibromobenzene [3] [1].

Synthetic route to Sila-Cyflumetofen (6B), highlighting key C-C and C-Si bond-forming steps [1].

The synthesis of the active metabolite Sila-AB-1 was also accomplished efficiently in four steps [3].

Biological and Physicochemical Profiling

Extensive evaluation demonstrated that the carbon-silicon replacement successfully retained and, in some aspects, enhanced the desired properties.

- Acaricidal Activity: Sila-Cyflumetofen retained a high level of acaricidal activity comparable to the original this compound, confirming the validity of the isosteric replacement [3] [1].

- Enzyme Inhibition: A novel, specific mode-of-action test was developed for spider mite Complex II (SQR). In this assay, the active metabolite Sila-AB-1 exhibited a lower IC₅₀ value than carbon-based AB-1, indicating potently inhibited the target enzyme [3] [1].

- Physicochemical Properties: The carbon-silicon swap led to measurable changes in the molecule's physical properties, as summarized below [1].

| Parameter | This compound (6A) | Sila-Cyflumetofen (6B) |

|---|---|---|

| Molecular Weight | Information not provided in search results | Information not provided in search results |

| logP (Lipophilicity) | Lower | Higher |

| Water Solubility | Information not provided in search results | Information not provided in search results |

| SQR Inhibition (IC₅₀) | Higher (Metabolite AB-1) | Lower (Metabolite Sila-AB-1) |

Mechanism of Action and Binding Mode

The research included sophisticated molecular modeling to understand the interaction at the atomic level.

- Target Protein: Both this compound and Sila-Cyflumetofen are prodrugs. They are metabolized to their active forms (AB-1 and Sila-AB-1, respectively), which inhibit the Qp site of mitochondrial Complex II (Succinate:Ubiquinone Oxidoreductase, SQR) in spider mites, disrupting cellular energy production [3] [1].

- Homology Modeling: As the crystal structure of spider mite SQR was unknown, the researchers developed the first homology model of this enzyme to study the binding pose [3].

- Identical Binding Pose: The model demonstrated that both AB-1 and Sila-AB-1 bind in the same pose within the Qp site. They form key interactions with amino acid residues Trp 165, Tyr 433, and Arg 279, specifically two hydrogen bonds and a cation-π interaction [3] [1]. The conserved core of the molecules facilitates these identical key interactions.

Key binding interactions of AB-1 and Sila-AB-1 with residues in the SQR Qp site, as revealed by homology modeling [3] [1].

Conclusion and Significance

This work represents a seminal example of the successful application of carbon-silicon bioisosteric replacement in agrochemical discovery [3]. The strategy led to:

- The discovery of a novel, highly potent acaricide, Sila-Cyflumetofen.

- Retention of favorable properties with a potential enhancement in target enzyme inhibition.

- A demonstration that this approach is a viable and powerful tool for generating new intellectual property and optimizing lead compounds in crop protection research [1].

References

Cyflumetofen de-esterified metabolite AB-1 activity

Metabolic Activation and Mode of Action of AB-1

The core metabolic activation pathway of cyflumetofen and the mode of action of its metabolite, AB-1, are illustrated below. This process is crucial for its selective toxicity against mites [1] [2].

Key Characteristics of this compound and AB-1

The table below summarizes the core properties of the pro-acaricide and its active metabolite.

| Property | This compound (Pro-acaricide) | AB-1 (Active Metabolite) |

|---|---|---|

| Chemical Role | Pro-acaricide (requires activation) [1] | Active principle (main toxic metabolite) [1] |

| Primary Action | Inhibits mitochondrial complex II after metabolic conversion to AB-1 [1] [2] | Potent inhibitor of mitochondrial complex II (succinate ubiquinone oxidoreductase) [1] [2] |

| Selectivity Basis | Differential metabolic activation and target site activity across species; low inhibition in non-target organisms [1] | High target-site activity in mites; weak inhibition in other organisms like insects and vertebrates [1] |

Molecular Mechanisms of Resistance

Spider mites can develop resistance to this compound, primarily through enhanced detoxification. Recent research has elucidated a sophisticated signaling pathway that initiates this defense, as shown in the diagram below [3] [4].

This model shows that resistance involves broad-spectrum signaling, where multiple acaricides induce Reactive Oxygen Species (ROS) accumulation. ROS activates the transcription factor FOXO, which in turn upregulates xenobiotic sensors like HR96 [4]. TcHR96h can bind directly to this compound, translocate to the nucleus, and regulate the overexpression of specific detoxification genes like TcGSTm02 [3].

Experimental Insights and Methodologies

Key experimental evidence for the role of AB-1 and resistance mechanisms comes from several advanced techniques.

- Metabolite Identification: The identity of AB-1 as the main metabolite in mites was determined through metabolic studies, confirming its role as the active principle [1].

- RNA Interference (RNAi): Silencing the TcHR96h gene in resistant mites significantly increased their susceptibility to this compound. The LC₅₀ value dropped from 235 mg/L to 68 mg/L, demonstrating this gene's critical role in the resistance phenotype [3].

- Direct Binding Assays: Several independent proteomic assays that quantify interactions with small molecules provided evidence that TcHR96h protein directly binds to this compound, acting as a xenobiotic sensor [3].

- Enzyme Activity Assays: Measurements of detoxification enzyme activities (P450s, GSTs, CCEs) showed that scavenging ROS inhibited the acaricide-induced activation of these enzymes, confirming the role of the ROS-FOXO pathway in regulating detoxification [4].

Key Takeaways for Researchers

- Activation is Key: The efficacy of this compound is wholly dependent on its metabolic conversion to AB-1, which is a highly potent inhibitor of mitochondrial complex II in mites [1] [2].

- Resistance is Multi-Layered: Resistance involves a well-defined detoxification pathway initiated by ROS and mediated by transcription factors like FOXO and HR96, culminating in the overexpression of specific detoxification enzymes such as GSTs [3] [4].

- Experimental Validation: The role of specific genes in resistance can be conclusively demonstrated using RNAi, while direct protein-pesticide interactions can be confirmed with modern proteomic assays [3].

References

- 1. , a novel acaricide - its mode of action and selectivity this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and acaricidal activities of this compound ... [sciencedirect.com]

- 3. A detoxification pathway initiated by a nuclear receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. The ROS–FOXO pathway mediates broad-spectrum ... [nature.com]

Comprehensive Analytical Methods for Cyflumetofen: HPLC/GC Applications and Protocols

Introduction to Cyflumetofen and Analytical Approaches

This compound is a novel benzoyl acetonitrile acaricide first registered in Japan in 2007 and now approved in at least 15 countries including China for controlling spider mites and phytophagous mites at all development stages [1]. As a mitochondrial electron transport inhibitor, it disrupts cellular energy production in target pests while being suitable for integrated pest management (IPM) systems due to its minimal cross-resistance with existing acaricides [2] [3]. Commercial this compound is formulated as a racemic mixture containing two enantiomers that exhibit significant differences in toxicity, environmental fate, and bioactivity due to their distinct interactions with chiral biomolecules and enzymes [4]. Research has demonstrated that the toxicity profile decreases in the order of (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen, making enantioselective analysis crucial for accurate risk assessment [4].

The growing implementation of "green chemistry" principles in analytical laboratories has driven the development of more environmentally friendly methods for pesticide residue analysis [4]. This application note comprehensively details standardized protocols for this compound analysis using various chromatographic techniques, including reversed-phase HPLC/UPLC-MS/MS for multi-residue determination in complex matrices, ultra-performance convergence chromatography (UPC2) for enantiomeric separation, and gas chromatography (GC) applications for environmental monitoring. Each method has been optimized for specific applications and matrices, with validation data confirming their reliability for both research and regulatory purposes.

Chemical Properties and Reference Standards

This compound (IUPAC name: 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate) has the molecular formula C₂₄H₂₄F₃NO₄ and a molecular weight of 447.45 g/mol [2]. It bears the CAS registry number 400882-07-7 and is commercially available as a PESTANAL analytical standard from various suppliers including Sigma-Aldrich and Supelco [2] [5]. The compound is typically provided as a neat solid material with limited shelf life, and users are advised to carefully note the expiry date provided on the label [2].

Table 1: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Chemical name | 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate |

| CAS number | 400882-07-7 |

| Molecular formula | C₂₄H₂₄F₃NO₄ |

| Molecular weight | 447.45 g/mol |

| SMILES | COCCOC(=O)C(C#N)(C(=O)c1ccccc1C(F)(F)F)c2ccc(cc2)C(C)(C)C |

| InChI Key | AWSZRJQNBMEZOI-UHFFFAOYSA-N |

| Quality level | 100 [5] |

| Hazard classification | Carc. 2 - Skin Sens. 1A [2] |

This compound undergoes metabolic transformation in biological and environmental systems, with two primary metabolites identified: α,α,α-trifluoro-o-toluic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3) [3]. Toxicological studies indicate that B-3 may exhibit greater toxicity than the parent compound, with mortality observed at 500 mg kg⁻¹ body weight in unscheduled DNA synthesis (UDS) assays [3]. This metabolic profile necessitates including these transformation products in comprehensive monitoring programs to accurately assess environmental and health risks.

HPLC and UPLC-MS/MS Analysis Methods

Metabolite Analysis in Plant and Animal Tissues

High-performance liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive approach for determining this compound and its metabolites in various matrices. A well-validated method enables simultaneous quantification of this compound, B-1, and B-3 in diverse samples including tomato, apple, eggplant, soybean, green tea, fish, and pork liver [6] [3].

Table 2: HPLC/UPLC-MS/MS Parameters for this compound and Metabolite Analysis

| Parameter | Specification |

|---|---|

| Chromatography system | UPLC system with C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm) |

| Mobile phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid |

| Gradient program | Initial: 30% B; 0-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |

| Flow rate | 0.3 mL/min |

| Injection volume | 5 μL |

| Column temperature | 40°C |

| Analysis time | <4.0 minutes |

| MS detection | Tandem mass spectrometer with ESI source |

| Ionization mode | ESI+ for this compound and B-3; ESI- for B-1 |

The sample preparation protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach:

- Extraction: Homogenize 10 g of sample with 10 mL acetonitrile and shake vigorously for 1 minute [3].

- Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl, then shake immediately and centrifuge at 4000 rpm for 5 minutes [3].

- Cleanup: Utilize dispersive solid-phase extraction (d-SPE) with multi-walled carbon nanotubes (MWCNTs) as the primary sorbent material. Transfer 1 mL supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg MWCNTs, and 25 mg primary secondary amine (PSA) sorbent [6] [3].

- Analysis: Inject cleaned extract into the UPLC-MS/MS system [3].

This method demonstrates excellent performance characteristics, with average recoveries ranging from 79.3-117.6% and relative standard deviation values below 7.6%. The limits of quantification (LOQs) range from 0.7 to 9.8 μg/kg, sufficiently sensitive to monitor residues below the maximum residue limits (MRLs) established in Japan [6].

Method Validation Parameters

Comprehensive validation of the UPLC-MS/MS method confirms its reliability for regulatory analysis:

- Linearity: The method shows satisfactory linearity (R² > 0.999) across concentration ranges of 10-5000 μg/L for this compound and its metabolites [4].

- Precision and accuracy: Intra-day and inter-day precision studies demonstrate relative standard deviations (RSDs) below 7.6%, well within acceptable method validation criteria [6].

- Matrix effects: Evaluation of various sample matrices indicates minimal suppression or enhancement effects, with quantitative results falling within 15% of the true value [4].

Figure 1: HPLC/UPLC-MS/MS Workflow for this compound Analysis in Plant and Animal Tissues

UPC2-MS/MS for Chiral Separation

Enantioselective Analysis Method

Ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS) represents an advanced green analytical technology that utilizes supercritical fluid carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption [4]. This technique offers superior performance for chiral separation of this compound enantiomers with reduced analysis times and enhanced sensitivity compared to conventional HPLC methods [4] [1].

The chiral separation method employs the following parameters:

- Chromatographic column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size) [4].

- Mobile phase: Isocratic elution with CO₂ (solvent A) and isopropanol (solvent B) at 96.5:3.5 (v/v) [4].

- Flow rate: 1.2 mL/min [4].

- Analysis time: 5 minutes [4].

- Back pressure: 1800 psi [4].

- Column temperature: 35°C [4].

This method achieves baseline resolution of the two this compound enantiomers with excellent peak shapes, enabling accurate quantification of each stereoisomer in apple tissues (peel, pulp, and pomace) [4]. The use of isopropanol as a co-solvent aligns with green chemistry principles due to its lower toxicity and reduced environmental impact compared to other organic modifiers [4].

Application in Enantioselective Degradation Studies

The UPC2-MS/MS method has been successfully applied to investigate the enantioselective degradation of this compound in apples under field conditions. Studies demonstrate that (-)-cyflumetofen degrades slightly faster than its (+)-counterpart, with half-lives of 22.42-22.23 days and 23.64-22.23 days for (-)- and (+)-cyflumetofen, respectively, depending on application dosage [4].

Furthermore, research reveals uneven distribution of this compound in apple matrices, with relative concentrations distributed as follows: apple peel (50%), peduncle (22%), and pomace (16%) [4]. This distribution pattern has significant implications for food processing and risk assessment, as removal or treatment of specific apple parts can substantially reduce residue levels in final consumer products.

Table 3: Validation Parameters for Chiral UPC2-MS/MS Analysis of this compound

| Validation Parameter | Result |

|---|---|

| Linear range | 10-5000 μg/L |

| Coefficient of determination (R²) | >0.9990 |

| Limit of detection (LOD) | 2.8-4.7 μg/L |

| Limit of quantification (LOQ) | 10 μg/L |

| Recovery (apple matrices) | 78.3-119.9% |

| Precision (RSD) | <14.0% |

| Retention time | <5 minutes |

The robustness of this chiral method has been verified through assessment of matrix effects, precision, accuracy, and measurement uncertainty, confirming its suitability for monitoring the enantioselective behavior of this compound in various agricultural and environmental matrices [4].

GC Analysis and Environmental Monitoring

Gas Chromatography Applications

While LC-MS methods dominate contemporary this compound analysis, gas chromatography with mass spectrometric detection remains applicable for certain matrices and research applications [2] [5]. The PESTANAL analytical standard is certified as "suitable" for gas chromatography analysis, though specific GC method parameters are less extensively documented in recent literature compared to HPLC/UPLC approaches [2].

Previous research has employed GC-MS/MS for determining this compound residues in environmental samples such as soil and water [1]. However, these methods generally present limitations including longer retention times, lower efficiency, relatively poorer separation, and larger organic solvent requirements compared to modern UPLC-MS/MS techniques [1]. Consequently, GC-based methods have been largely superseded by liquid chromatography approaches in most contemporary applications.

Environmental Fate and Ecotoxicity Assessment

Analytical methods play a crucial role in understanding the environmental behavior and ecotoxicological impacts of this compound. Studies demonstrate that approximately 0.5% of applied this compound and 3.5% of its metabolites (B-1 and B-3) persist in soil and water/sand systems 100 days after application [7]. This persistence necessitates monitoring to assess long-term environmental impacts.

Earthworm (Eisenia fetida) bioaccumulation studies reveal that this compound reaches peak concentration in organisms after 7 days of exposure, with metabolic processes largely complete by day 21 [7]. Prolonged exposure activates oxidative stress responses and detoxification metabolic enzymes in earthworms, indicating sublethal toxic effects at environmental relevant concentrations [7]. These findings highlight the importance of comprehensive environmental monitoring beyond simple residue analysis to include biomarker responses and metabolic effects in non-target species.

Figure 2: Comprehensive Analytical Framework for this compound and Metabolites in Environmental and Biological Matrices

Safety and Regulatory Considerations

Handling and Storage Protocols

This compound analytical standards require careful handling to ensure analyst safety and maintain standard integrity. The compound carries warning classifications including Carc. 2 (suspected carcinogen) and Skin Sens. 1A (strong skin sensitizer) [2]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling the standard material.